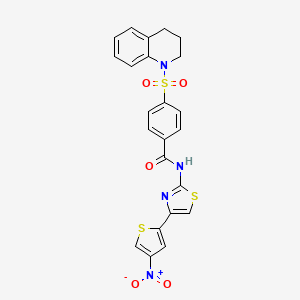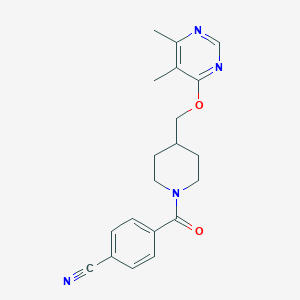
4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzonitrile is a synthetic organic compound notable for its complexity and potential applications in various fields of science and industry. This compound belongs to the class of heterocyclic compounds due to the presence of the pyrimidine ring in its structure, which is often linked with bioactive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzonitrile typically involves multiple steps. Key steps include the formation of the dimethylpyrimidine ring, its functionalization, and subsequent reactions to incorporate the piperidine and benzonitrile groups. Standard organic synthesis techniques, such as nucleophilic substitution, reductive amination, and esterification, may be employed under specific conditions (e.g., temperature control, solvent selection).
Industrial Production Methods
While the industrial-scale production of such a compound might employ similar synthetic routes, the methods would be optimized for efficiency and scalability. Catalysts, solvent recovery systems, and continuous flow reactors could be used to improve yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: The compound might undergo oxidation reactions at the dimethylpyrimidine moiety, potentially leading to the formation of pyrimidine oxides.
Reduction: Reduction processes might target the nitrile group to form primary amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and piperidine moiety.
Common Reagents and Conditions
Reagents such as hydride donors, strong acids and bases, and various electrophiles and nucleophiles are commonly involved. Conditions typically range from mild to harsh, depending on the specific reaction step, with temperature and pH being critical factors.
Major Products Formed
The primary product is the target compound, though side products may include intermediates from incomplete reactions or over-reactions, such as over-oxidation products.
Aplicaciones Científicas De Investigación
4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzonitrile finds applications in multiple scientific fields:
Chemistry: Useful as an intermediate in organic synthesis, particularly in constructing complex molecules for pharmaceuticals.
Medicine: Could be investigated as a lead compound in the development of new therapeutic agents, given its structural complexity and potential bioactivity.
Industry: Utilized in the development of advanced materials or as a specialized reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which 4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzonitrile exerts its effects involves interactions at the molecular level. Its pyrimidine and piperidine moieties suggest potential binding to nucleic acids or proteins, affecting biological pathways:
Molecular Targets: May target enzymes or receptors, altering their activity.
Pathways Involved: Could influence signal transduction pathways, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)phenol
4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzaldehyde
I trust this covers what you need. If there's anything specific you'd like more detail on, just say!
Propiedades
IUPAC Name |
4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14-15(2)22-13-23-19(14)26-12-17-7-9-24(10-8-17)20(25)18-5-3-16(11-21)4-6-18/h3-6,13,17H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXAXABHLQYGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2963089.png)
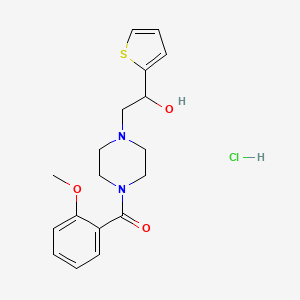

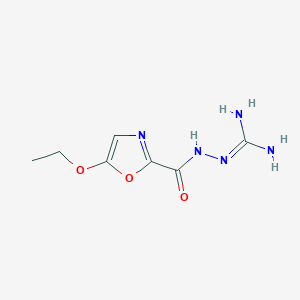



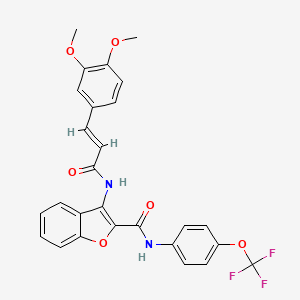
![4-Amino-N-[2-(diethylamino)ethyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2963100.png)

![9-(4-chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2963107.png)
![1-[3-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]prop-2-en-1-one](/img/structure/B2963108.png)
![8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963109.png)
